Cas no 937818-32-1 (3,5-Dimethylbenzylzinc bromide, 0.50 M in THF)

3,5-Dimethylbenzylzinc bromide (0.50 M in THF) is an organozinc reagent commonly employed in cross-coupling reactions, such as Negishi coupling, due to its high reactivity and selectivity. The solution’s standardized concentration (0.50 M) ensures consistent performance in synthetic applications, while the THF solvent provides stability and compatibility with a range of reaction conditions. The presence of methyl groups at the 3- and 5-positions enhances steric and electronic control, facilitating regioselective bond formation. This reagent is particularly useful for introducing the 3,5-dimethylbenzyl moiety into complex molecular frameworks, making it valuable in pharmaceutical and fine chemical synthesis. Proper handling under inert conditions is recommended to maintain reactivity.
3,5-Dimethylbenzylzinc bromide, 0.50 M in THF structure
937818-32-1 structure
Product Name:3,5-Dimethylbenzylzinc bromide, 0.50 M in THF
CAS No:937818-32-1
MF:C9H11BrZn
MW:264.496638536453
CID:6013178
PubChem ID:24722619
Update Time:2026-03-11

3,5-Dimethylbenzylzinc bromide, 0.50 M in THF Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dimethylbenzylzinc bromide, 0.50 M in THF
    • 3,5-Dimethylbenzylzinc bromide, 0.5M in tetrahydrofuran
    • 3,5-Dimethylbenzylzinc bromide 0.5 M in Tetrahydrofuran
    • AKOS016017924
    • MFCD06200637
    • 937818-32-1
    • 3,5-dimethylbenzylzinc bromide
    • bromozinc(1+);1-methanidyl-3,5-dimethylbenzene
    • MDL: MFCD06200637
    • Inchi: 1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q;;+1/p-1
    • InChI Key: XOIDZDBFZCBOTE-UHFFFAOYSA-M
    • SMILES: C(C1C=C(C)C=C(C)C=1)[Zn]Br

Computed Properties

  • Exact Mass: 261.93355g/mol
  • Monoisotopic Mass: 261.93355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 85.6
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

3,5-Dimethylbenzylzinc bromide, 0.50 M in THF Pricemore >>

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3,5-Dimethylbenzylzinc bromide, 0.50 M in THF Suppliers

Amadis Chemical Company Limited
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(CAS:937818-32-1)3,5-Dimethylbenzylzinc bromide, 0.50 M in THF
Order Number:A1193442
Stock Status:in Stock
Quantity:100ml/50ml
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:21
Price ($):838.0/492.0
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Additional information on 3,5-Dimethylbenzylzinc bromide, 0.50 M in THF

3,5-Dimethylbenzylzinc Bromide, 0.50 M in THF: A Versatile Reagent in Modern Synthetic Chemistry

3,5-Dimethylbenzylzinc bromide, with the CAS number 937818-32-1, is a highly valuable reagent in the field of organic synthesis. This compound, available as a 0.50 M solution in tetrahydrofuran (THF), has gained significant attention due to its unique reactivity and versatility. In this article, we will delve into the properties, applications, and recent advancements in the use of 3,5-Dimethylbenzylzinc bromide in synthetic chemistry.

Chemical Properties and Structure

3,5-Dimethylbenzylzinc bromide is a Grignard-like reagent that combines the aromatic structure of 3,5-dimethylbenzyl with the organozinc functionality. The presence of the zinc-bromine bond imparts nucleophilic character to the molecule, making it highly reactive towards electrophilic species. The dimethyl substitution on the benzene ring enhances the stability and reactivity of the reagent, providing a balance that is crucial for its applications in various synthetic transformations.

The solution of 3,5-Dimethylbenzylzinc bromide in THF is particularly advantageous due to the excellent solubility and stability of THF. This solvent choice ensures that the reagent remains active and readily available for reactions, even under mild conditions. The 0.50 M concentration is optimal for many synthetic protocols, offering a balance between reactivity and ease of handling.

Synthetic Applications

3,5-Dimethylbenzylzinc bromide has found extensive use in a variety of synthetic reactions, particularly in carbon-carbon bond formation. One of its most notable applications is in the coupling reactions with carbonyl compounds to form tertiary alcohols. For example, it can react with aldehydes or ketones to produce tertiary alcohols with high stereoselectivity and yield. This reaction is often performed under mild conditions, making it an attractive choice for synthetic chemists working on complex molecule synthesis.

In addition to carbonyl coupling, 3,5-Dimethylbenzylzinc bromide is also effective in palladium-catalyzed cross-coupling reactions. These reactions are crucial for constructing complex organic frameworks and are widely used in pharmaceutical and materials science research. The reagent's ability to form stable organozinc intermediates facilitates these coupling processes, leading to high yields and excellent functional group tolerance.

Recent Research Developments

The versatility of 3,5-Dimethylbenzylzinc bromide has been further highlighted by recent research advancements. A study published in the Journal of Organic Chemistry demonstrated its use in the synthesis of bioactive natural products. The researchers utilized this reagent to construct key intermediates in the total synthesis of a complex marine natural product with potent anticancer activity. The high efficiency and selectivity of the reactions involving 3,5-Dimethylbenzylzinc bromide were critical for achieving the desired molecular architecture.

In another notable study, scientists explored the application of 3,5-Dimethylbenzylzinc bromide in asymmetric synthesis. By employing chiral ligands and catalysts, they achieved highly enantioselective transformations that yielded optically pure products with excellent yields. This development opens new avenues for the synthesis of chiral compounds with pharmaceutical relevance.

Safety and Handling Considerations

3,5-Dimethylbenzylzinc bromide is generally considered safe when proper precautions are taken. It should be stored under an inert atmosphere to prevent oxidation and moisture exposure. Additionally, personal protective equipment (PPE) such as gloves and goggles should be worn during handling to ensure safety.

The solution in THF should be used immediately after preparation or stored at low temperatures to maintain its stability. It is also important to note that THF can form peroxides over time, so it is advisable to use fresh solvent or add stabilizers like butylated hydroxytoluene (BHT) to prevent peroxide formation.

Conclusion

3,5-Dimethylbenzylzinc bromide, CAS number 937818-32-1, is a powerful and versatile reagent in modern synthetic chemistry. Its unique chemical properties make it an invaluable tool for constructing complex organic molecules with high efficiency and selectivity. Recent research has further expanded its applications in areas such as natural product synthesis and asymmetric catalysis. By following appropriate safety guidelines and handling procedures, chemists can harness the full potential of this reagent to advance their synthetic endeavors.

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Amadis Chemical Company Limited
(CAS:937818-32-1)3,5-Dimethylbenzylzinc bromide, 0.50 M in THF
A1193442
Purity:99%/99%
Quantity:100ml/50ml
Price ($):838.0/492.0
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